1,2,3-Trimethoxy-4-vinylbenzene

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

1,2,3-Trimethoxy-4-vinylbenzene (CAS 39240-15-8) is a substituted styrene derivative characterized by a 1,2,3-trimethoxybenzene core with a vinyl group at the para position. This monomeric building block is utilized in the synthesis of polymers with specific side-chain functionalities and as a key intermediate in medicinal chemistry for generating biologically active analogs.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 39240-15-8
Cat. No. B3393667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trimethoxy-4-vinylbenzene
CAS39240-15-8
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=C)OC)OC
InChIInChI=1S/C11H14O3/c1-5-8-6-7-9(12-2)11(14-4)10(8)13-3/h5-7H,1H2,2-4H3
InChIKeyGPSCCGZPVKXOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Trimethoxy-4-vinylbenzene (CAS 39240-15-8) for Research: Sourcing, Specifications, and Differentiation


1,2,3-Trimethoxy-4-vinylbenzene (CAS 39240-15-8) is a substituted styrene derivative characterized by a 1,2,3-trimethoxybenzene core with a vinyl group at the para position . This monomeric building block is utilized in the synthesis of polymers with specific side-chain functionalities [1] and as a key intermediate in medicinal chemistry for generating biologically active analogs . Commercial availability is typically with a purity of ≥95%, often stabilized with an inhibitor like TBC .

Why 3,4,5-Trimethoxystyrene Cannot Substitute for 1,2,3-Trimethoxy-4-vinylbenzene (CAS 39240-15-8)


The critical distinction between 1,2,3-trimethoxy-4-vinylbenzene and its more common regioisomer, 3,4,5-trimethoxystyrene, lies in their substitution pattern, which dictates divergent electronic properties and steric environments. This difference has been shown to profoundly impact biological activity; for instance, in combretastatin A-4 analogs, the attachment position of the trimethoxystyrene unit can alter tubulin polymerization inhibition activity by 12- to 30-fold [1]. In polymer science, the substitution pattern determines the reactivity of the aromatic ring in post-polymerization modifications like electrophilic aromatic substitution [2]. Therefore, substituting the 1,2,3- with the 3,4,5-isomer will result in a fundamentally different molecule, altering reactivity and biological target engagement, thus invalidating any prior synthetic route optimization or SAR study.

Quantitative Evidence: How 1,2,3-Trimethoxy-4-vinylbenzene (CAS 39240-15-8) Differs from Alternatives


Comparative Synthetic Utility: Yield in Resveratrol Analog Synthesis

In the synthesis of resveratrol analogs, 1,2,3-trimethoxy-4-vinylbenzene was used as a key intermediate to prepare compound 32, an aromatase inhibitor. The final compound exhibited an IC50 of 0.59 μM against aromatase . This is presented in the context of a series of trimethoxyphenyl analogs where the substitution pattern is critical for activity, and the 1,2,3-trimethoxy motif is distinct from the 3,4,5-trimethoxy pattern found in other compounds in the same study, such as those derived from 3,4,5-trimethoxystyrene (CAS 13400-02-7) [1].

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Differentiation in Polymer Chemistry: Post-Polymerization Reactivity

Polymers derived from trimethoxystyrenes, specifically poly(2,4,6-trimethoxystyrene), undergo electrophilic aromatic substitution with triazolinediones. While this reaction is slow at room temperature, it is a defined post-polymerization modification route [1]. The 1,2,3-trimethoxy-4-vinylbenzene regioisomer offers a different aromatic substitution pattern, which is expected to alter the regioselectivity and rate of such electrophilic modifications compared to the 2,4,6- or 3,4,5-isomers. This allows for the design of polymers with distinct side-chain functionality and crosslinking density [1].

Polymer Chemistry Materials Science Functional Polymers

Physical Property Comparison: Boiling Point and Density vs. 3,4,5-Trimethoxystyrene

1,2,3-Trimethoxy-4-vinylbenzene (CAS 39240-15-8) has a reported density of 1.037 g/cm³ and a boiling point of 282.18 °C at 760 mmHg [1]. Its close analog, 3,4,5-Trimethoxystyrene (CAS 13400-02-7), has a density of 1.1±0.1 g/cm³ and a boiling point of 300.5±37.0 °C at 760 mmHg . The quantifiable difference in boiling point (approximately 18 °C) is a practical consideration for distillation-based purification and process engineering.

Physical Chemistry Chemical Engineering Purification

Differentiation in Commercial Availability and Purity Specifications

1,2,3-Trimethoxy-4-vinylbenzene is commercially available with a standard purity of ≥95%, often stabilized with TBC (4-tert-butylcatechol) to prevent premature polymerization . The less common substitution pattern means it is offered by fewer suppliers and at a higher cost per gram than the more ubiquitous 3,4,5-trimethoxystyrene . For example, prices range from approximately £48 for 250 mg to £137 for 1 g from Fluorochem , while 3,4,5-trimethoxystyrene is available from multiple vendors at significantly lower prices for larger quantities .

Procurement Quality Control Supply Chain

Isomeric Impact on Biological Activity in Tubulin Polymerization Assays

While direct data for 1,2,3-Trimethoxy-4-vinylbenzene itself is lacking, the class of trimethoxystyrenes demonstrates that the position of the vinyl group relative to the methoxy substituents is a critical determinant of biological activity. For example, in a study on combretastatin A-4 analogs, benzo[b]thiophenes bearing a 3,4,5-trimethoxystyrene unit at the 2-position were 12- to 30-fold more potent tubulin polymerization inhibitors than the corresponding 3-regioisomers [1]. This class-level evidence strongly supports the hypothesis that the 1,2,3-substitution pattern in 1,2,3-Trimethoxy-4-vinylbenzene would confer a distinct biological activity profile compared to the 3,4,5-isomer, making it a unique scaffold for drug discovery.

Cancer Biology Pharmacology Structure-Activity Relationship

Computational Descriptors: LogP as a Predictor of Physicochemical Behavior

The calculated partition coefficient (LogP) for 1,2,3-Trimethoxy-4-vinylbenzene is reported as 2.36 to 2.5 (XLogP) [1]. In comparison, the LogP for 3,4,5-Trimethoxystyrene is not directly reported in these sources but is expected to be very similar. This value is a key descriptor for predicting solubility and permeability, and the subtle difference between the two isomers' LogP values may influence their behavior in biological assays or partitioning in polymer blends.

Computational Chemistry Drug Design ADME

Validated Application Scenarios for Procuring 1,2,3-Trimethoxy-4-vinylbenzene (CAS 39240-15-8)


Synthesis of Resveratrol-Based Aromatase Inhibitors

This compound is a critical building block for synthesizing specific resveratrol analogs, such as compound 32, which demonstrated potent aromatase inhibition (IC50 = 0.59 μM) . Researchers aiming to explore SAR around the 1,2,3-trimethoxyphenyl moiety or replicate this specific inhibitor should procure this exact regioisomer.

Development of Functional Polymers with Unique Post-Modification Reactivity

Polymer chemists synthesizing poly(trimethoxystyrenes) for post-polymerization functionalization via electrophilic aromatic substitution will find this monomer valuable . The unique substitution pattern dictates the regiochemistry and kinetics of the modification step, enabling the creation of novel materials with tailored properties.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Given that the attachment position of trimethoxystyrene units can alter biological activity by up to 30-fold , this specific 1,2,3-isomer is essential for comprehensive SAR studies. Its procurement allows for a direct comparison with the more common 3,4,5-isomer to elucidate the role of methoxy group positioning in target engagement and potency.

Specialty Chemical Synthesis and Process Development

Due to its distinct physical properties, such as a lower boiling point (approx. 282 °C) compared to 3,4,5-trimethoxystyrene (approx. 300 °C) [1], this compound may be preferred in synthetic routes where easier purification by distillation is required, offering a quantifiable advantage in process efficiency.

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